An In-depth Technical Guide to 4-Methoxy-7-nitro-indoline: A Versatile Heterocyclic Scaffold
An In-depth Technical Guide to 4-Methoxy-7-nitro-indoline: A Versatile Heterocyclic Scaffold
Introduction
4-Methoxy-7-nitro-indoline (CAS No. 872975-24-1) is a heterocyclic building block of significant interest to researchers in chemical biology, drug discovery, and materials science. Its unique molecular architecture, featuring a bicyclic indoline core, is strategically functionalized with an electron-donating methoxy group and a versatile, electron-withdrawing nitro group. This specific arrangement of substituents imparts a unique set of chemical and physical properties, positioning it as a valuable intermediate for the synthesis of complex molecular probes, photo-responsive materials, and pharmacologically active agents. The indoline scaffold itself is a well-recognized "privileged structure" in medicinal chemistry, frequently appearing in compounds designed to interact with various biological targets.[1] This guide provides an in-depth exploration of its synthesis, spectroscopic profile, reactivity, and key applications, offering field-proven insights for its effective utilization in a research and development setting.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of a molecule's fundamental properties is the bedrock of its successful application. The properties of 4-Methoxy-7-nitro-indoline are summarized below, derived from computational data and spectral predictions based on analogous structures.[2]
Core Properties
| Property | Value | Source |
| CAS Number | 872975-24-1 | PubChem[2] |
| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[2] |
| Molecular Weight | 194.19 g/mol | PubChem[2] |
| IUPAC Name | 4-methoxy-7-nitro-2,3-dihydro-1H-indole | PubChem[2] |
| SMILES | COC1=C2CCNC2=C(C=C1)[O-] | PubChem[2] |
| XLogP3 | 1.7 | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 1 (Indoline N-H) | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 4 (Methoxy O, Nitro O's, N) | PubChem (Computed)[2] |
Predicted Spectroscopic Signature
While experimental spectra for this specific compound are not widely published, a detailed analysis can be predicted based on its functional groups and data from structurally related molecules such as 4-methoxy-2-nitroaniline and 7-nitroindole.[3]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The two aromatic protons on the benzene ring will appear as doublets in the downfield region (δ 6.5-7.5 ppm). The methoxy group will present as a sharp singlet around δ 3.8-4.0 ppm. The two methylene groups of the indoline ring will appear as triplets in the δ 3.0-3.6 ppm region, and the N-H proton will likely be a broad singlet.
-
¹³C NMR Spectroscopy: The carbon spectrum will display nine unique signals. The aromatic carbons will resonate in the δ 110-155 ppm range, with the carbons attached to the methoxy and nitro groups being significantly shifted. The methoxy carbon will appear around δ 55-60 ppm, and the two aliphatic carbons of the indoline ring will be found in the upfield region (δ 25-50 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum provides a clear fingerprint of the key functional groups. Expect strong, characteristic absorption bands corresponding to:
-
N-H stretch: A moderate band around 3350-3450 cm⁻¹.
-
Aromatic C-H stretch: Weak bands just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Medium bands between 2850-2960 cm⁻¹.
-
NO₂ asymmetric stretch: A strong, sharp band around 1520-1560 cm⁻¹.
-
NO₂ symmetric stretch: A strong, sharp band around 1340-1380 cm⁻¹.
-
Aromatic C=C bending: Medium bands in the 1450-1600 cm⁻¹ region.
-
C-O (Aryl ether) stretch: A strong band around 1230-1270 cm⁻¹.
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Synthesis and Chemical Reactivity
The utility of 4-Methoxy-7-nitro-indoline stems from its synthetic accessibility and the versatile reactivity of its functional groups.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 4-Methoxy-7-nitro-indoline.
Causality in Experimental Design:
-
Allylation: The synthesis begins with the N-allylation of a commercially available substituted aniline. The allyl group is chosen specifically because it serves as the precursor to the two-carbon chain required for the five-membered indoline ring.
-
Intramolecular Cyclization: The key step is the intramolecular Buchwald-Hartwig amination. This palladium-catalyzed reaction is highly efficient for forming C-N bonds and is tolerant of various functional groups, making it ideal for constructing the indoline core. The choice of ligand (e.g., BINAP) and base is critical for achieving high yield and preventing side reactions.
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Regioselective Nitration: The final step is the nitration of the 4-methoxy-indoline intermediate. The methoxy group is a strong ortho-, para-director, while the amino group (as part of the indoline) is also an ortho-, para-director. The C7 position is sterically accessible and electronically activated by both groups, allowing for highly regioselective nitration under controlled temperature conditions to prevent over-nitration or degradation.
Key Chemical Transformations
The true power of 4-Methoxy-7-nitro-indoline lies in its capacity for further chemical modification, making it a versatile hub for generating molecular diversity.
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Reduction of the Nitro Group: The 7-nitro group is readily reduced to a 7-amino group, which serves as a crucial handle for subsequent derivatization via amide bond formation, sulfonylation, or diazotization. Tin(II) chloride in an acidic medium or catalytic hydrogenation are standard, high-yielding methods for this transformation.[5] This conversion dramatically alters the electronic properties of the aromatic ring, shifting the substituent from strongly electron-withdrawing to strongly electron-donating.
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N-Functionalization of the Indoline Core: The secondary amine of the indoline ring is a nucleophilic center that can be easily functionalized. Acylation with acid chlorides or anhydrides yields N-acyl-7-nitroindolines. This specific modification is the foundation for one of the molecule's most important applications: photocaging.[6]
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Photoreactivity of the 7-Nitro Group: The most compelling feature of the 7-nitroindoline scaffold is its photoreactivity. Upon irradiation with UV (typically ~350 nm) or near-IR light (via two-photon absorption), N-acyl-7-nitroindolines undergo a clean photochemical cleavage.[6][7] This process releases the acylated molecule (e.g., a carboxylic acid, peptide, or drug) and converts the nitroindoline moiety into a 7-nitrosoindoline byproduct. This reaction proceeds under neutral, physiological conditions, making it an invaluable tool for biological applications.
Caption: Simplified mechanism of light-induced uncaging from a 7-nitroindoline scaffold.
Applications in Research and Drug Development
The unique reactivity profile of 4-Methoxy-7-nitro-indoline enables its use in several high-impact research areas.
Photocleavable Protecting Groups ("Caged Compounds")
The premier application of the 7-nitroindoline core is in the creation of "caged compounds."[6] In this paradigm, a biologically active molecule is rendered inert by covalently attaching it to the indoline nitrogen. The 4-methoxy group can further tune the photophysical properties of the cage itself.
Workflow: Spatiotemporal Control of Biological Activity
-
Synthesis: The bioactive molecule (e.g., a neurotransmitter, signaling lipid, or drug) is acylated onto the 4-methoxy-7-nitro-indoline scaffold.
-
Incubation: The resulting "caged" and inactive compound is introduced to a biological system (e.g., cell culture or tissue slice). It can diffuse to its target area without eliciting a response.
-
Activation: A focused beam of light is directed at a precise location (spatial control) and for a specific duration (temporal control).
-
Uncaging & Effect: The light triggers the photolysis of the indoline linker, releasing the active molecule in situ. The now-liberated molecule can interact with its target, and the resulting biological effect can be observed and measured with high precision.
This technique is invaluable for studying complex and rapid biological processes, such as synaptic transmission and intracellular signaling pathways, without the confounding effects of traditional, slow-acting drug application methods.[7]
Scaffold for Medicinal Chemistry
The indoline nucleus is a cornerstone of modern drug design.[1] The 4-methoxy-7-nitro-indoline scaffold provides two distinct vectors for chemical modification, making it an attractive starting point for library synthesis.
-
Anti-Inflammatory Agents: Indoline-based structures have been successfully developed as potent and selective inhibitors of enzymes in inflammatory pathways, such as 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH).[1] The 7-amino derivative (obtained after nitro reduction) can serve as a key pharmacophoric element or as an attachment point for side chains designed to optimize binding affinity and selectivity.
-
Anticancer Therapeutics: Certain substituted nitroindoles have been identified as binders and stabilizers of G-quadruplex DNA structures, which are prevalent in the promoter regions of oncogenes like c-Myc.[8] Stabilization of these structures can lead to the downregulation of oncogene expression, inducing cell-cycle arrest and apoptosis in cancer cells.[8] The 4-methoxy-7-nitro-indoline scaffold offers a template for designing new G-quadruplex binders with improved potency and drug-like properties.
Caption: Diversification potential of the 4-Methoxy-7-nitro-indoline scaffold.
Safety and Handling Protocol
As a nitro-aromatic compound, 4-Methoxy-7-nitro-indoline requires careful handling in a laboratory setting. While a specific Safety Data Sheet (SDS) is not available, guidelines can be established based on related structures like 7-nitroindole and 4-nitroaniline.[9][10][11]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. After handling, wash hands thoroughly.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from strong oxidizing agents and heat sources.
-
Toxicity: Nitro-aromatic compounds should be treated as potentially toxic and mutagenic. Based on data for 7-nitroindole, it may be classified as a Category 2 germ cell mutagen.[9] All handling should be performed with the assumption of potential hazard.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-Methoxy-7-nitro-indoline is far more than a simple chemical intermediate. It is a sophisticated molecular tool whose value is unlocked through a deep understanding of its reactivity. The interplay between its indoline core, methoxy activator, and photoreactive nitro group provides a rich platform for innovation. For chemical biologists, it offers a gateway to creating precisely controlled molecular probes for dissecting complex biological systems. For medicinal chemists, it serves as a versatile and privileged scaffold for the development of next-generation therapeutics targeting inflammation and cancer. By applying the principles and protocols outlined in this guide, researchers can confidently and effectively leverage the unique potential of this powerful heterocyclic building block.
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